REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:6](C(OCC)=O)S[C:4]2[CH:12]=[CH:13][CH:14]=[CH:15][C:3]1=2.[OH:16][S:17]([OH:20])(=O)=O>>[O:1]=[C:2]1[CH2:6][S:17](=[O:20])(=[O:16])[C:4]2[CH:12]=[CH:13][CH:14]=[CH:15][C:3]1=2
|
Name
|
Compound X
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(SC1C(=O)OCC)C=CC=C2
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h (until gas evolution ceased)
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
|
FILTRATION
|
Details
|
which was collected by filtration
|
Type
|
WASH
|
Details
|
washed in cold water (30 ml)
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(S(C1)(=O)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.8 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |